molecular formula C40H40N2O6 B11050199 Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] CAS No. 893768-93-9

Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]

Cat. No.: B11050199
CAS No.: 893768-93-9
M. Wt: 644.8 g/mol
InChI Key: UTOBJBIQVBKKRO-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound characterized by its unique structure, which includes furan and phenyl groups attached to a cyclohexadiene backbone

Properties

CAS No.

893768-93-9

Molecular Formula

C40H40N2O6

Molecular Weight

644.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-ethoxycarbonyl-3-(furan-2-yl)-5-phenylcyclohexa-1,5-dien-1-yl]amino]ethylamino]-6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C40H40N2O6/c1-3-45-39(43)37-31(35-17-11-21-47-35)23-29(27-13-7-5-8-14-27)25-33(37)41-19-20-42-34-26-30(28-15-9-6-10-16-28)24-32(36-18-12-22-48-36)38(34)40(44)46-4-2/h5-18,21-22,25-26,31-32,41-42H,3-4,19-20,23-24H2,1-2H3

InChI Key

UTOBJBIQVBKKRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(CC1C2=CC=CO2)C3=CC=CC=C3)NCCNC4=C(C(CC(=C4)C5=CC=CC=C5)C6=CC=CO6)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadiene core, followed by the introduction of furan and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylate groups with diethylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cyclohexadiene core can be reduced to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] involves its interaction with molecular targets such as enzymes or receptors. The furan and phenyl groups can engage in π-π interactions, while the cyclohexadiene core can undergo conformational changes to fit into active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(2-thienyl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
  • Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(pyridin-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]

Uniqueness

Compared to similar compounds, Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is unique due to the presence of furan rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and relevant studies that highlight its significance in medicinal chemistry.

Structural Overview

The compound features:

  • Diethyl groups : Enhancing solubility and reactivity.
  • Imino linkages : Potentially influencing biological interactions.
  • Furan and phenyl substituents : Providing sites for biological activity on a cyclohexadiene backbone.

This combination of structural elements suggests a diverse range of possible interactions with biological systems.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For example, the compound's ability to interact with DNA has been explored through molecular docking studies. The results suggest that it may possess the ability to intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells.

StudyFindings
Fathima et al. (2020)Demonstrated good anticancer proficiency in human cancer cell lines with structural analogs showing similar mechanisms of action .
In Silico StudiesIndicated potential for binding with nucleic acids, suggesting a mechanism of action through DNA intercalation .

Antimicrobial Activity

The compound's structural features also indicate potential antimicrobial properties. Similar compounds have shown efficacy against various microbial strains. The presence of furan and phenyl groups is often associated with enhanced antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic pathways.

Synthesis Methods

Several synthesis approaches have been documented for this compound. The most common methods involve:

  • Condensation Reactions : Utilizing imines formed from aldehydes and amines.
  • Cyclization Techniques : Forming the cyclohexadiene core through cyclization reactions involving furan derivatives.

These methods can be tailored to optimize yield and purity based on the desired application.

Case Study 1: Anticancer Evaluation

In a study by Fathima et al. (2020), novel derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The findings indicated that these compounds exhibited significant cytotoxic effects, leading to cell death through apoptosis mechanisms. The study utilized various analytical techniques including:

  • DNA Binding Analysis : Confirmed intercalation capabilities.
  • Cell Viability Assays : Demonstrated dose-dependent cytotoxicity.

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial efficacy of structurally related compounds. The results revealed that these compounds displayed substantial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

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